molecular formula C12H13NO B2620249 (Phenylcarbamoyl)spiropentane CAS No. 17202-68-5

(Phenylcarbamoyl)spiropentane

Cat. No.: B2620249
CAS No.: 17202-68-5
M. Wt: 187.242
InChI Key: PCOYLYMVRIDTGF-UHFFFAOYSA-N
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Description

(Phenylcarbamoyl)spiropentane is a unique organic compound characterized by a spiropentane core with a phenylcarbamoyl group attached. Spiropentane itself is a highly strained, spiro-connected cycloalkane, known for its triangular structure and significant ring strain. The addition of a phenylcarbamoyl group introduces further complexity and potential reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing spiropentane involves the reaction of 1,3-dibromopropane with zinc metal to form cyclopropane, which is then further reacted to form spiropentane . The phenylcarbamoyl group can be introduced through a nucleophilic substitution reaction using phenyl isocyanate.

Industrial Production Methods: Industrial production of (Phenylcarbamoyl)spiropentane would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography would be essential.

Chemical Reactions Analysis

Types of Reactions: (Phenylcarbamoyl)spiropentane can undergo various chemical reactions, including:

    Oxidation: The phenylcarbamoyl group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the phenylcarbamoyl group to an amine.

    Substitution: The spiropentane core can undergo substitution reactions, particularly at the carbon atoms adjacent to the spiro center.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated spiropentane derivatives.

Scientific Research Applications

(Phenylcarbamoyl)spiropentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Phenylcarbamoyl)spiropentane involves its interaction with molecular targets through its phenylcarbamoyl group. This group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The strained spiropentane core can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various pathways.

Comparison with Similar Compounds

Uniqueness: (Phenylcarbamoyl)spiropentane is unique due to the combination of a highly strained spiropentane core and a reactive phenylcarbamoyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-phenylspiro[2.2]pentane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-11(10-8-12(10)6-7-12)13-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOYLYMVRIDTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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